molecular formula C11H15FO2 B8032986 2-Butoxy-4-fluoro-5-methylphenol CAS No. 1881328-52-4

2-Butoxy-4-fluoro-5-methylphenol

Cat. No.: B8032986
CAS No.: 1881328-52-4
M. Wt: 198.23 g/mol
InChI Key: YFCNVWUPOZLYNJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Butoxy-4-fluoro-5-methylphenol involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

2-Butoxy-4-fluoro-5-methylphenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, phenols are known to react with strong bases such as sodium hydride and sodium amide to form phenoxide ions . The presence of the butoxy and fluoro groups can influence the reactivity and selectivity of these reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

. In chemistry, it can be used as an intermediate in the synthesis of more complex molecules. In biology and medicine, its unique structure may contribute to its potential biological activity, making it a candidate for drug development and other therapeutic applications. In industry, it can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Butoxy-4-fluoro-5-methylphenol involves its interaction with specific molecular targets and pathways. The presence of the fluoro group can enhance its binding affinity to certain enzymes or receptors, potentially leading to its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

2-Butoxy-4-fluoro-5-methylphenol can be compared with other similar compounds, such as other substituted phenols. For example, 4-butoxy-2-fluoro-5-methylphenol is a similar compound with a slightly different substitution pattern . The presence of different substituents can influence the chemical and biological properties of these compounds, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-butoxy-4-fluoro-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-3-4-5-14-11-7-9(12)8(2)6-10(11)13/h6-7,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCNVWUPOZLYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)F)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701294033
Record name Phenol, 2-butoxy-4-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881328-52-4
Record name Phenol, 2-butoxy-4-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881328-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-butoxy-4-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701294033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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